molecular formula C12H20N2 B12084549 4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine

4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine

Cat. No.: B12084549
M. Wt: 192.30 g/mol
InChI Key: DRWBMNOXIJUYKG-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C({12})H({20})N(_{2}). This compound is characterized by a pyridine ring substituted with a methyl group and an amine group attached to a branched alkyl chain. It is used in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and 4-methylpentan-2-amine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often employed to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpentan-2-yl)pyridin-3-amine
  • 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine

Comparison

4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the branched alkyl chain. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine

InChI

InChI=1S/C12H20N2/c1-9(2)7-11(4)14-12-8-13-6-5-10(12)3/h5-6,8-9,11,14H,7H2,1-4H3

InChI Key

DRWBMNOXIJUYKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(C)CC(C)C

Origin of Product

United States

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